(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
Description
Significance of Bicyclo[3.1.0]hexane Core Structures in Synthetic Chemistry
The bicyclo[3.1.0]hexane skeleton is a recurring motif in a multitude of natural products and pharmacologically active compounds. researchgate.net Its inherent conformational rigidity, a consequence of the fused ring system, makes it an attractive scaffold in drug design. psu.eduuni-regensburg.de By locking the molecule in a specific three-dimensional orientation, the bicyclo[3.1.0]hexane core can lead to compounds with enhanced selectivity and binding affinity for biological targets. nih.gov This principle has been successfully applied in the development of analogues for molecules like glutamate (B1630785) and various nucleosides. acs.orgresearchgate.net
The constrained nature of this bicyclic system is a powerful tool for medicinal chemists exploring structure-activity relationships. uni-regensburg.de Furthermore, the strained cyclopropane (B1198618) ring within the structure can be selectively opened, providing a pathway to highly functionalized and stereochemically complex cyclopentane (B165970) derivatives, which are themselves valuable synthetic intermediates. pkusz.edu.cn The versatility of the bicyclo[3.1.0]hexane framework has been demonstrated in its use as a building block for constructing molecules with unique biological activities, including potential therapeutics for neurological disorders and viral infections. acs.orgconicet.gov.ar
Overview of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine as a Key Synthetic Target and Intermediate
This compound stands out as a crucial intermediate in the synthesis of more elaborate molecules, particularly those with therapeutic potential. The synthesis of its derivatives often involves a multi-step process where the core bicyclic structure is first established, frequently through an asymmetric cyclopropanation reaction to ensure stereochemical control. psu.edu The aminomethyl group, a primary site of reactivity, can be introduced later in the synthetic sequence, for instance, through a Mitsunobu-type Gabriel reaction. psu.edu
The utility of this compound as a building block is exemplified by its use in the creation of conformationally constrained ligands for G-protein-coupled receptors (GPCRs). A notable application is in the development of histamine (B1213489) H₃ receptor (hH₃R) antagonists. psu.edu The hH₃R is a target for potential treatments of various central nervous system disorders. By incorporating the rigid 2-oxabicyclo[3.1.0]hexane framework, researchers have been able to synthesize potent and selective hH₃R ligands. psu.edu
Detailed research into derivatives of this compound has yielded significant findings, particularly in the context of histamine receptor binding. The data below highlights the affinity and selectivity of specific imidazole-containing derivatives.
| Compound | hH₃R Ki (nM) | hH₄R Ki (nM) | Selectivity (hH₄R/hH₃R) |
|---|---|---|---|
| ((1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine | 150 | 3700 | 25 |
| ((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine | 280 | >10000 | >34 |
The data demonstrates that these derivatives exhibit submicromolar affinity for the hH₃R and show significant selectivity over the hH₄R. psu.edu Specifically, the amines ((1S,3R,5S,6R)- and ((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine) show a 10-fold higher affinity compared to their corresponding (6S)-epimers, underscoring the stereochemical importance of the aminomethyl group's orientation. psu.edu These findings validate the role of this compound as a key structural element for generating targeted and effective pharmaceutical agents.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2 |
InChI Key |
AECSHWNFEPPOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine and Its Analogs
Direct Synthetic Routes to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
The final installation of the crucial amine functionality onto the pre-formed 2-oxabicyclo[3.1.0]hexane skeleton is a key step. This is typically achieved by converting a carboxylic acid or alcohol precursor at the C6 position into the target methanamine.
A prominent strategy for introducing the primary amine involves the conversion of a C6-hydroxymethyl group into a phthalimide (B116566) moiety, followed by deprotection. The Mitsunobu reaction is a frequently employed method for this transformation. In the synthesis of specific histamine (B1213489) receptor ligands, a C6-hydroxymethyl substituted 2-oxabicyclo[3.1.0]hexane intermediate is treated with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to furnish the corresponding phthalimide derivative. psu.edu This intermediate is then converted to the final amine.
Another approach involves the Gabriel synthesis, where a C6-halomethyl or C6-tosyloxymethyl derivative is reacted with potassium phthalimide. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to release the desired primary amine. This classical method provides a reliable route to the aminomethyl group.
These amination strategies are summarized in the table below.
| Precursor Functional Group | Reagents | Intermediate | Final Product | Reaction Type |
| Hydroxymethyl (-CH₂OH) | Phthalimide, DEAD, PPh₃ | Phthalimide derivative | Aminomethyl (-CH₂NH₂) | Mitsunobu-Gabriel |
| Halomethyl (-CH₂X) | Potassium Phthalimide | Phthalimide derivative | Aminomethyl (-CH₂NH₂) | Gabriel Synthesis |
Table 1: Common Amination Strategies
A significant challenge in the functionalization of the 2-oxabicyclo[3.1.0]hexane system is its susceptibility to ring-opening reactions. psu.edu The inherent strain of the fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings makes the molecule prone to cleavage under both acidic and basic conditions, as well as during certain nucleophilic substitution reactions. d-nb.infoconicet.gov.ar
For instance, during Mitsunobu-type reactions to introduce the phthalimide group, the formation of undesired ring-opened byproducts can occur, which lowers the yield of the desired bicyclic product. psu.edu The reaction conditions, therefore, must be carefully optimized to favor the desired substitution over the competing ring-opening pathway. This often involves precise control of temperature, reaction time, and the choice of reagents. The stability of the bicyclic core can be influenced by substituents on the ring, with certain groups potentially increasing the propensity for these side reactions. researchgate.net
Core Structure Construction via Cyclopropanation
The formation of the bicyclic 2-oxabicyclo[3.1.0]hexane core is the cornerstone of the synthesis. This is most effectively achieved through the cyclopropanation of a furan (B31954) or dihydrofuran derivative.
Asymmetric cyclopropanation is a key method for establishing the stereochemistry of the bicyclic core in an enantioselective manner. psu.edu This reaction often involves the treatment of a furan derivative with a diazo compound in the presence of a chiral rhodium or copper catalyst. uni-regensburg.denih.gov For example, the reaction of furan-2-carboxylic acid derivatives with a diazo ester catalyzed by a chiral dirhodium complex can produce the 2-oxabicyclo[3.1.0]hexane core with high stereocontrol. uni-regensburg.de The resulting bicyclic ester is a versatile intermediate that can be further elaborated to introduce the required C6-substituent. psu.edu
A study details the use of a rhodium catalyst, Rh₂(S-TCPTTL)₄, for the asymmetric cyclopropanation of methyl furan-2-carboxylate, yielding the corresponding dimethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate. uni-regensburg.de This reaction establishes the critical stereocenters of the bicyclic system early in the synthetic sequence.
| Catalyst | Substrate | Diazo Reagent | Product |
| Rh₂(S-TCPTTL)₄ | Methyl furan-2-carboxylate | Ethyl diazoacetate | Dimethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate |
Table 2: Example of Asymmetric Cyclopropanation
An alternative to catalytic asymmetric cyclopropanation is the use of chiral starting materials that guide the stereochemical outcome. This approach, often termed a chiral pool synthesis, leverages readily available enantiopure compounds. For instance, starting the synthesis from a chiral precursor like (R)-epichlorohydrin can lead to the formation of an optically active lactone, which then serves as a template for subsequent transformations. nih.gov Similarly, dihydrofurans derived from D- and L-xylose have been used as chiral building blocks. researchgate.netacs.org Cyclopropanation of these chiral dihydrofurans can proceed with high stereospecificity, with the existing stereocenters on the furan ring directing the approach of the carbene to one face of the double bond. researchgate.netacs.orgacs.org This substrate-controlled diastereoselectivity provides a powerful method for accessing enantiomerically pure 2-oxabicyclo[3.1.0]hexane derivatives.
Stereoselective Synthesis of 2-Oxabicyclo[3.1.0]hexane Derivatives
For example, the reduction of an ester group or oxidation of an alcohol on the bicyclic scaffold must be performed with stereoselective reagents to avoid epimerization at adjacent chiral centers. The choice of protecting groups is also critical to prevent unwanted side reactions and to ensure that subsequent steps are regioselective and stereoselective. acs.org In the synthesis of nucleoside analogs, the stereospecific addition of difluorocarbene to dihydrofurans derived from sugars resulted in stereospecific formation of the 2-oxabicyclo[3.1.0]hexane ring system. researchgate.netacs.org The stereochemistry of the final product is a direct consequence of the stereochemistry of the chiral building block used.
Control of Diastereoselectivity and Enantioselectivity
The stereochemical complexity of this compound, which contains multiple chiral centers, necessitates precise control over both diastereoselectivity and enantioselectivity during its synthesis. Research in this area has focused on establishing the relative and absolute configurations of the substituents on the bicyclic scaffold.
A key strategy for achieving stereocontrol involves the use of chiral auxiliaries or catalysts in the cyclopropanation step, which establishes the bicyclic ring system. For instance, in the synthesis of analogs of this compound, the diastereoselectivity of the cyclopropanation of a dihydrofuran precursor can be influenced by the directing effects of existing substituents. nih.gov
In the synthesis of closely related histamine receptor ligands, the desired stereoisomers of 3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine were obtained through a multi-step synthesis where stereocenters were carefully introduced and controlled. nih.gov The separation of diastereomers at a late stage of the synthesis is a common and effective strategy. For example, diastereomeric mixtures of intermediates can be separated using chromatographic techniques, allowing for the isolation of the desired stereoisomer which is then carried forward to the final product. nih.gov
The following table summarizes the key stereochemical outcomes in the synthesis of analogs of this compound.
| Precursor | Reaction | Key Stereochemical Outcome | Reference |
| Dihydrofuran derivative | Asymmetric cyclopropanation | Formation of specific enantiomers of the 2-oxabicyclo[3.1.0]hexane core. | nih.gov |
| Racemic intermediate | Resolution via chiral chromatography | Separation of enantiomers to yield stereochemically pure products. | nih.gov |
| Substituted dihydrofuran | Directed cyclopropanation | Diastereoselective formation of the bicyclic system due to steric or electronic guidance from existing substituents. | nih.gov |
Strategies for Fused Ring System Formation
The formation of the 2-oxabicyclo[3.1.0]hexane fused ring system is a pivotal step in the synthesis of this compound and its analogs. The most prevalent strategy for constructing this bicyclic core is through the cyclopropanation of a corresponding unsaturated five-membered ring precursor, typically a dihydrofuran or a related derivative.
Various cyclopropanation methods have been employed, each with its own advantages regarding yield, stereoselectivity, and substrate scope. The Simmons-Smith reaction and its modifications, which utilize a zinc carbenoid, are classic methods for converting alkenes to cyclopropanes. wiley-vch.de Transition-metal-catalyzed cyclopropanation reactions, often employing diazo compounds as carbene precursors, offer another powerful route. Catalysts based on rhodium, copper, and palladium have been extensively studied for this purpose. researchgate.net
In the context of synthesizing analogs of this compound, an asymmetric cyclopropanation reaction is a key step to form the bicyclic building block. nih.gov For instance, the synthesis of conformationally constrained histamine receptor ligands with the 2-oxabicyclo[3.1.0]hexane core involved the cyclopropanation of a dihydrofuran derivative. nih.gov The choice of cyclopropanating agent and reaction conditions is crucial for controlling the stereochemistry of the resulting fused ring system.
A summary of strategies for the formation of the fused ring system is presented in the table below.
| Precursor | Reagents/Catalyst | Method | Product | Reference |
| Dihydrofuran derivative | Diazomethane, Pd(OAc)₂ | 1,3-Dipolar cycloaddition followed by nitrogen extrusion | 2-Oxabicyclo[3.1.0]hexane derivative | nih.gov |
| Dihydrofuran derivative | CH₂I₂, Et₂Zn | Simmons-Smith cyclopropanation | 2-Oxabicyclo[3.1.0]hexane derivative | nih.gov |
| Alkenyl aldehyde | Cu(I)/chiral secondary amine | Asymmetric radical cyclopropanation | Bicyclo[3.1.0]hexane derivative | |
| Furan-2-carboxylic acid derivative | Multi-step synthesis including asymmetric cyclopropanation | Formation of the bicyclic core | Imidazole-substituted 2-oxabicyclo[3.1.0]hexane | nih.gov |
These synthetic methodologies highlight the chemical ingenuity required to construct complex, three-dimensional molecules like this compound with a high degree of stereochemical control, paving the way for the exploration of their therapeutic potential.
Investigation of Reaction Mechanisms Involving the 2 Oxabicyclo 3.1.0 Hexane Framework
Ring-Opening Reactions of the Bicyclic Core
The fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings in the 2-oxabicyclo[3.1.0]hexane system create a strained structure that is susceptible to various ring-opening reactions. Understanding the mechanisms of these reactions is crucial for harnessing this framework as a versatile building block in organic synthesis.
The selective cleavage of the internal, non-activated carbon-carbon (C-C) bond of the cyclopropane ring within the 2-oxabicyclo[3.1.0]hexane framework is a challenging yet valuable transformation. Palladium catalysis has emerged as an effective method to achieve this. researchgate.netresearchgate.net The process typically involves the oxidative addition of a palladium(0) complex to an aryl halide, which then interacts with the bicyclic system. This interaction leads to a selective C-C σ bond carbopalladation, driven by the release of ring strain, ultimately forming highly functionalized six-membered oxygen-containing heterocycles like dihydropyrans. researchgate.netuni-regensburg.de
The choice of phosphine (B1218219) ligands is critical in directing the regioselectivity of the C-C bond cleavage. For instance, in related keto-vinylidenecyclopropanes, sterically bulky phosphine ligands can selectively promote the cleavage of either the distal or proximal C-C bond, leading to different bicyclic products. rsc.org DFT calculations and control experiments have helped to elucidate these pathways, often highlighting the role of cyclic palladium intermediates in determining the reaction outcome. rsc.org
Table 1: Palladium-Catalyzed Endocyclic C-C Bond Cleavage
| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Ref |
| Pd(0) / Phosphine Ligand | Monocyclopropanated Furans | Selective cleavage of non-activated endocyclic C-C bond | Dihydropyridines, 2H-Pyrans | researchgate.net |
| Pd/C, H₂ | Dimethyl 1-benzyl-2-oxa-5-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | Endocyclic carbon-carbon bond cleavage | Piperidine (B6355638) derivatives | uni-regensburg.de |
| Pd(0) / dtbpf or tBuXPhos | Keto-vinylidenecyclopropanes | Selective distal or proximal C-C bond cleavage via cyclic palladium intermediate | Dihydrofurans, Tetrahydrofurans | rsc.org |
Lewis acids are potent catalysts for promoting ring-opening and annulation reactions of strained bicyclic systems like bicyclobutanes, which share structural similarities with the 2-oxabicyclo[3.1.0]hexane core. chemrxiv.org Lewis acid catalysis can activate the strained C-C bonds, rendering them susceptible to nucleophilic attack. nih.gov For example, Lewis acids such as Sc(OTf)₃ can facilitate formal (3+2) and (3+3) cycloadditions with various coupling partners, leading to complex bicyclic and tetracyclic frameworks. nih.gov The reaction is often initiated by the Lewis acid activating the bicyclic system, which then undergoes a ring-opening addition to the coupling partner. chemrxiv.org
While direct examples on the 2-oxabicyclo[3.1.0]hexane framework are specific, the principles are transferable. Cesium carbonate (Cs₂CO₃) is often employed as a base in metal-catalyzed reactions. In the context of copper-catalyzed borylation of α,β-conjugated enones, cesium carbonate was found to be an effective base, highlighting its potential role in facilitating reactions that may involve deprotonation or enhancing the nucleophilicity of other reagents in the system. mdpi.com Its role in annulative ring-opening of the 2-oxabicyclo[3.1.0]hexane framework would likely be to assist a metal catalyst or to act as a base in a multi-step sequence.
The stereochemical outcome of ring-opening reactions is a critical aspect of their synthetic utility. Many reactions involving the bicyclo[3.1.0]hexane skeleton proceed with high stereospecificity. For instance, the cyclopropanation of olefins followed by regioselective ring-opening often occurs with predictable stereochemistry. sonar.ch
In nucleoside chemistry, the conformation of the 2-oxabicyclo[3.1.0]hexane ring system significantly influences biological activity. The orientation of the fused cyclopropane ring (exo vs. endo) dictates the conformational preference of the furanose-like ring. wgtn.ac.nz Reactions that proceed through a stereospecific pathway, such as an intimate ion pair mechanism, can preserve the stereochemical information of the starting material in the product. This is crucial for synthesizing enantiomerically pure compounds. For example, additions of difluorocarbene to unsaturated furan (B31954) derivatives to form 2-oxabicyclo[3.1.0]hexane systems can show high stereoselectivity, with the reagent attacking the less sterically hindered face of the molecule. acs.orgresearchgate.net
Under certain reaction conditions intended to functionalize the 2-oxabicyclo[3.1.0]hexane system, unintended ring-opening can occur, leading to byproducts. A notable example is the formation of vinylfuran derivatives. uni-regensburg.de Attempts to activate the primary alcohol of a related bicyclic alcohol for substitution (e.g., via tosylation or Mitsunobu reaction) can trigger a rearrangement that results in the cleavage of the cyclopropane ring and formation of a 2-vinylfuran as the major product. uni-regensburg.de This outcome suggests that any reaction pathway that generates significant positive charge or carbocation-like character on the carbon atoms of the cyclopropane ring can initiate this ring-opening cascade. The formation of vinylfuran has also been noted as a key product in the pyrolysis and oxidation of furan derivatives, indicating its thermodynamic stability under certain conditions. unizar.es
Cascade and Rearrangement Reactions
The strained energy of the 2-oxabicyclo[3.1.0]hexane framework can be harnessed to drive cascade reactions, where a single event triggers a series of bond-forming and bond-breaking steps to rapidly build molecular complexity.
A powerful strategy involving the 2-oxabicyclo[3.1.0]hexane motif is the thermally or photochemically induced 6π-electrocyclic ring-opening of the cyclopropane ring. This reaction generates a transient 1,3-dipole (specifically, a carbonyl ylide). uni-regensburg.ded-nb.info This highly reactive intermediate can be trapped in situ by a suitable dipolarophile (such as an electron-deficient alkene or alkyne) in a Huisgen [3+2]-cycloaddition. d-nb.info This cascade process allows for the stereoselective synthesis of complex bridged scaffolds like 8-oxabicyclo[3.2.1]octanes from relatively simple starting materials. d-nb.info The reaction often requires elevated temperatures (e.g., above 100°C) or microwave assistance to proceed at an appreciable rate. d-nb.info This methodology has been highlighted as a powerful tool for constructing complex heterocyclic systems that are relevant to natural products and medicinal chemistry. researchgate.netd-nb.inforsc.org
Table 2: Electrocyclic Ring-Opening/Cycloaddition Cascade
| Reaction Type | Key Intermediate | Trapping Reagent (Dipolarophile) | Final Product Scaffold | Ref |
| 6π-Electrocyclic Ring-Opening | 1,3-Dipole (Carbonyl Ylide) | Dimethylacetylene dicarboxylate (DMAD) | 8-Oxabicyclo[3.2.1]octane | d-nb.info |
| 6π-Electrocyclic Ring-Opening | 1,3-Dipole | Various electron-deficient dipolarophiles | Tropane analogues, 8-Oxabicyclo[3.2.1]octanes | researchgate.netd-nb.info |
α-Imino Rhodium Carbene Mediated Transformations
The exploration of α-imino rhodium carbenes in synthetic chemistry has revealed a versatile class of intermediates for the construction of nitrogen-containing molecules. These reactive species are typically generated from precursors such as N-sulfonyl-1,2,3-triazoles through rhodium-catalyzed denitrogenation. While the chemistry of α-imino rhodium carbenes is well-established in various contexts, their specific generation from and subsequent transformations involving the (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine framework are not extensively documented in readily available literature. However, by examining related rhodium-catalyzed reactions of aminocyclopropanes and the formation of the bicyclo[3.1.0]hexane core, we can infer potential reaction pathways and understand the reactivity of these structural motifs.
Dirhodium(II) catalysts are known to mediate the transformations of aminocyclopropane derivatives. One such reaction is the [3+2] cycloaddition between N-arylaminocyclopropanes and alkynes. beilstein-journals.org This process is proposed to proceed not through a classic carbene intermediate, but via a ring-opening of the cyclopropane to form a distonic radical cation. beilstein-journals.org This pathway highlights a mode of reactivity for aminocyclopropanes under rhodium catalysis, suggesting that substrates like this compound could undergo ring-opening or rearrangement processes.
In a study of this cycloaddition, various N-arylaminocyclopropanes were reacted with a range of alkynes using a dirhodium(II) catalyst. The reaction showed tolerance for different substituents on the alkyne, although electron-withdrawing groups were more effective. beilstein-journals.org For instance, terminal alkynes with electron-withdrawing groups reacted efficiently, whereas those with alkyl substituents did not yield the desired cycloaddition product. beilstein-journals.org
| Entry | Alkyne Substrate | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Pent-1-yne | N.D. | N.D. = Not Detected |
| 2 | tert-Butyldimethylsilyl-protected propargyl alcohol | <10 | Reduced reactivity observed |
| 3 | Phenylacetylene | Moderate | - |
| 4 | Ethyl propiolate | Good | - |
| 5 | Dimethyl acetylenedicarboxylate | Good | - |
The formation of the related 3-azabicyclo[3.1.0]hexane skeleton, a core structure in numerous bioactive compounds, is often accomplished via rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetamides. researchgate.net This underscores the utility of rhodium carbenes in constructing the bicyclo[3.1.0]hexane system. Furthermore, dirhodium-catalyzed asymmetric cycloisomerization of 1,6-enynes has been developed to construct chiral cyclopropane derivatives fused to dihydropyran rings, which are structurally analogous to the 2-oxabicyclo[3.1.0]hexane framework. nih.govresearchgate.net These reactions proceed through the formation of a rhodium-vinylcarbene intermediate, which then undergoes intramolecular cyclopropanation.
While a direct transformation of this compound via an α-imino rhodium carbene remains a subject for further investigation, the established reactivity patterns of rhodium carbenes and related cyclopropane derivatives suggest plausible outcomes. A hypothetical reaction could involve the in situ formation of a diazo species from the primary amine, followed by rhodium-catalyzed carbene generation. This intermediate could then undergo intramolecular C-H insertion into the oxabicyclic framework or participate in intermolecular reactions, contingent on the reaction conditions and the presence of other reagents.
Derivatization and Functionalization Strategies of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine
Introduction of Diverse Chemical Moieties
The primary amine of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine serves as a versatile handle for introducing a wide array of chemical groups, significantly altering the molecule's steric and electronic properties. These modifications range from the construction of complex heterocyclic systems to straightforward functional group interconversions.
A key strategy for elaborating the this compound scaffold involves the construction of heteroaromatic rings, which are prevalent motifs in bioactive molecules. The van Leusen reaction, which utilizes p-Toluenesulfonylmethyl isocyanide (TosMIC), provides a direct route to synthesize five-membered heterocycles like imidazoles and oxazoles. enamine.netwikipedia.org
The van Leusen imidazole (B134444) synthesis involves the reaction of an aldimine with TosMIC in the presence of a base. wikipedia.orgsemanticscholar.orgnih.gov The aldimine is typically formed in situ from the condensation of an aldehyde and a primary amine. The reaction proceeds via a [3+2] cycloaddition mechanism, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. semanticscholar.org Similarly, the van Leusen oxazole (B20620) synthesis occurs when an aldehyde reacts with TosMIC, leading to an oxazole ring after cyclization and elimination. wikipedia.org
Research has demonstrated the successful application of this strategy to derivatives of this compound. For instance, various stereoisomers of 3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine and their oxazole counterparts have been synthesized and characterized for their activity as histamine (B1213489) receptor ligands. nih.govuni-regensburg.de These syntheses underscore the utility of the TosMIC strategy in appending medicinally relevant heteroaromatic moieties to the bicyclic core.
| Derivative Name | Stereochemistry | Appended Heterocycle | Reference |
|---|---|---|---|
| ((1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine | (1S,3R,5S,6R) | Imidazole | nih.govrsc.org |
| ((1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine | (1S,3S,5S,6R) | Imidazole | nih.gov |
| (1S,3R,5S,6S)-methyl 3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexane | (1S,3R,5S,6S) | Oxazole | uni-regensburg.de |
Beyond building new rings, the primary amino group can undergo various functional group interconversions to modulate the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These transformations are crucial for probing interactions with biological targets.
Common derivatizations include acylation, sulfonylation, and the formation of ureas or guanidines. For example, the amine has been converted into a cyanoguanidine derivative. rsc.org This transformation is significant as the cyanoguanidine moiety is a known bioisostere for other functional groups and can influence receptor binding affinity and functional activity. Another documented conversion is the reaction with phthalic anhydride (B1165640) or its equivalent to form a protected 2-(((1S,5S,6S)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methyl)isoindoline-1,3-dione, which serves as a common protecting group strategy for primary amines during multi-step syntheses. uni-regensburg.de
| Starting Material Core | Reagent/Reaction Type | Resulting Functional Group | Reference |
|---|---|---|---|
| (3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine | Reaction with a cyanoguanidine precursor | Cyanoguanidine | rsc.org |
| This compound derivative | Reaction with a phthalimide (B116566) precursor | Isoindoline-1,3-dione (Phthalimide) | uni-regensburg.de |
Regioselective and Stereoselective Functionalization of the Bicyclic System
The rigid bicyclo[3.1.0]hexane framework possesses multiple stereogenic centers, making stereocontrol a critical aspect of its synthesis and functionalization. The spatial orientation of substituents on the bicyclic system profoundly impacts biological activity, necessitating precise regioselective and stereoselective synthetic methods.
The synthesis of the bicyclo[3.1.0]hexane scaffold itself often relies on stereocontrolled reactions, such as the cyclopropanation of dihydrofuran precursors. researchgate.netresearchgate.net For instance, the addition of difluorocarbene to 2'-deoxy-3',4'-unsaturated nucleosides has been shown to proceed with high stereoselectivity, where the approach of the carbene is directed by existing stereocenters on the furanose ring. researchgate.net Similarly, photoredox-catalyzed (3+2) annulations have been developed to produce bicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov
Strategic Applications of 2 Oxabicyclo 3.1.0 Hexan 6 Yl Methanamine As a Chiral Building Block
Synthesis of Conformationally Restricted Scaffolds
The primary strategic application of the (2-oxabicyclo[3.1.0]hexane) skeleton, the core of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, is in the construction of conformationally restricted scaffolds. The fusion of a cyclopropane (B1198618) ring to a five-membered ring system effectively "locks" the latter into a fixed conformation, preventing the free pseudorotation that is characteristic of simple cyclopentane (B165970) or tetrahydrofuran (B95107) rings. researchgate.net This principle is a cornerstone in medicinal chemistry for designing molecules that can selectively interact with biological targets.
Researchers have extensively used the bicyclo[3.1.0]hexane template to build nucleoside analogues with rigid pseudoboat conformations that are maintained in both solid-state and solution. nih.gov These "locked" nucleosides are crucial tools for probing the conformational preferences of enzymes like kinases and polymerases. researchgate.netnih.gov For instance, the synthesis of pyrimidine (B1678525) nucleosides built on a 2-oxabicyclo[3.1.0]hexane template has been achieved, creating structures that mimic the tetrahydrofuran ring of conventional nucleosides but with significantly reduced flexibility. nih.gov
The synthesis of these scaffolds often begins with a suitable precursor, such as a dihydrofuran derivative, which then undergoes a cyclopropanation reaction. researchgate.netnih.gov Gold-catalyzed intramolecular cyclization of 1,6-enynes in the presence of carbonyl compounds also provides a stereoselective route to the 2-oxabicyclo[3.1.0]hexane framework. acs.org The resulting bicyclic structure, containing the aminomethyl group as seen in this compound, serves as a versatile chiral handle for further elaboration into more complex, conformationally defined molecules. uni-regensburg.degoogleapis.compitt.edu The presence of the cyclopropane ring is key to conferring this structural rigidity, which can influence the biological activity of the final compound. sfu.ca
Precursor for Complex Organic Structures (e.g., Homo-β-proline Analogs, β-Aminocarboxylic Acid Derivatives)
The unique bicyclic framework of this compound also positions it as a valuable precursor for complex organic molecules, particularly non-standard amino acids that incorporate rigid structural elements.
Homo-β-proline Analogs: The synthesis of proline homologues is of significant interest for creating peptidomimetics with enhanced stability and defined secondary structures. An enantioselective, three-step synthesis of homo-β-proline has been reported where a donor-acceptor cyclopropane serves as the key intermediate, highlighting the utility of cyclopropane-containing precursors for accessing this class of compounds. acs.org The strategic cleavage of the bicyclo[3.1.0]hexane system can lead to the formation of piperidine (B6355638) rings, which are the core structure of homo-β-proline. acs.orguni-regensburg.de
β-Aminocarboxylic Acid Derivatives: The structure of the 2-oxabicyclo[3.1.0]hexane ring system is itself a conformationally constrained analogue of amino acid lactones. Research has described N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane as a constrained form of 2,3-methanohomoserine lactone. researchgate.net This demonstrates that the scaffold is not just a precursor but can function as a direct analogue of an amino acid derivative. The synthesis of these structures often relies on the intramolecular cyclopropanation of diazomalonates, followed by Hoffmann or Curtius-type rearrangements to install the amino group. researchgate.net The resulting bicyclic amino lactones are valuable intermediates for creating peptides with rigid constraints.
The table below summarizes the synthesis of a key intermediate for constrained β-amino acid derivatives.
| Reactant | Reaction | Product | Significance |
|---|---|---|---|
| Allyl Diazomalonate | Copper(I)-catalyzed cyclopropanation | 1-(tert-butoxycarbonyl)-3-oxa-2-oxobicyclo[3.1.0]hexane | Key precursor for protected (E)- and (Z)-1-aminocyclopropane-1-carboxylic acids. researchgate.net |
Development of Novel Heterocyclic Systems (e.g., Piperidines, Pyridines, Pyrans)
The strained nature of the 2-oxabicyclo[3.1.0]hexane system makes it an excellent substrate for rearrangement and ring-expansion reactions, providing access to a variety of larger, highly functionalized heterocyclic systems that are otherwise challenging to synthesize. A key strategy involves the selective cleavage of one of the internal C-C bonds of the bicyclic framework. acs.org
This ring-expansion methodology offers a synthetic route to important six-membered heterocycles:
Piperidines and Pyridines: The 2-azabicyclo[3.1.0]hexane framework, a nitrogen analogue of the scaffold , can undergo selective bond cleavage to yield highly substituted piperidines. acs.org This transformation provides a powerful tool for creating complex piperidine derivatives, which are core structures in many alkaloids and pharmaceutical agents. Similarly, these intermediates can be used to access substituted pyridines. acs.org
Pyrans: The 2-oxabicyclo[3.1.0]hexane core can be directly converted into dihydro-2H-pyrans and other pyran derivatives. acs.org For example, treating a furan-derived epoxide containing the bicyclic system with an acid catalyst like Amberlyst 15 in methanol (B129727) can induce a ring-expansion to furnish a pyran in good yield. acs.org This method leverages the cyclopropylmethyl cation as a key intermediate in the rearrangement. acs.org
The table below details examples of ring-expansion reactions starting from bicyclic precursors to form various heterocyclic systems.
| Starting Scaffold | Reaction Conditions | Product Heterocycle | Yield | Reference |
|---|---|---|---|---|
| Furan-derived 2-oxabicyclo[3.1.0]hexane | Amberlyst 15, MeOH, 25 °C | Pyran | 62% | acs.org |
| Pyrrole-derived 2-azabicyclo[3.1.0]hexane | DBU, MeOH, 100 °C | Dihydropyridine | 89% | acs.org |
| Pyrrole-derived 2-azabicyclo[3.1.0]hexane | TFA/H2O; NaClO2; NaBH3CN | Piperidine (as part of Homo-β-proline) | 51% (over 3 steps) | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
